![molecular formula C9H6ClNO3 B3024064 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- CAS No. 74527-22-3](/img/structure/B3024064.png)
3(2H)-Benzoxazoleacetyl chloride, 2-oxo-
Overview
Description
The compound “2-Oxo-2H-chromene-6-sulfonyl chloride” is a related compound that has been studied . It’s a solid substance with a molecular weight of 244.65 .
Synthesis Analysis
A related compound, “2-oxo-2H-chromen-7-yl 4-chlorobenzoate”, was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound can be analyzed using 1H-NMR and 13C-NMR spectra . DEPT experiments can be employed to differentiate between secondary and quaternary carbons from primary and tertiary carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques such as elemental analysis and spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Scientific Research Applications
Fluorescent Chemosensors
The compound’s unique structure makes it suitable for use in fluorescent chemosensors. These sensors play a crucial role in bioorganic chemistry, molecular recognition, and materials science. Researchers have explored coumarin-based fluorescent chemosensors due to their ability to selectively detect specific analytes, such as metal ions, biomolecules, and environmental pollutants .
Biological and Pharmacological Activities
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: exhibits diverse biological and pharmacological properties:
- Anti-inflammatory : It has anti-inflammatory effects, which are valuable for managing inflammatory conditions .
- Antibacterial and Antifungal : The compound shows antibacterial and antifungal activity, making it relevant for combating infections .
- Anticoagulant and Antioxidant : Its anticoagulant and antioxidant properties contribute to its potential therapeutic applications .
- Antiviral : Researchers have investigated its antiviral activity, although further studies are needed .
- Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition : These properties suggest potential use in neurological disorders .
- Anticancer Activity : Coumarins, including derivatives of 7-hydroxycoumarin, have shown anticancer effects through various mechanisms . For instance, they inhibit carbonic anhydrase, microtubule polymerization, and tumor angiogenesis.
Building Blocks for Anticancer Agents
7-Hydroxycoumarin derivatives, like the compound , serve as valuable building blocks for designing novel coumarin-based anticancer agents. Researchers have explored their potential in developing targeted therapies for cancer treatment .
Hybrid Compounds
In addition to its standalone applications, the compound can be part of hybrid structures. For example, a hybrid compound composed of (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid (ferulic acid) and 6,7-hydroxycoumarin (esculetin) was prepared, demonstrating the versatility of these compounds .
Synthesis Methods
Researchers have developed various methods for synthesizing coumarin derivatives. For instance, a solvent-free reaction involving 2-amino-4-(substitutedphenyl)-6-(2-oxo-2H-chromen-3-yl)nicotinenitriles and 2-furfuraldehyde, catalyzed by ZnCl2, has been explored .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Benzoxazole derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with benzoxazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
The future directions of a compound can be determined through various studies. For example, coumarin-based fluorescent chemosensors have been widely employed in bioorganic chemistry, molecular recognition, and materials science . Over the last decades, synthetic and naturally occurring coumarins have received considerable attention from organic and medicinal chemists due to their huge diversity of biological and pharmacological activities .
properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)acetyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-8(12)5-11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFIRNBFPYXJDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447260 | |
Record name | 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Benzoxazoleacetyl chloride, 2-oxo- | |
CAS RN |
74527-22-3 | |
Record name | 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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